8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
Description
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core with methoxy groups at positions 8 and 9, a methyl group at position 2, and a 3-nitrophenylmethylsulfanyl moiety at position 5. Triazoloquinazolines are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and receptor modulation properties . The sulfur atom at position 5, as seen in this compound, is known to broaden biological activity by enhancing interactions with target enzymes or receptors .
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-5-4-6-13(7-12)24(25)26/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHIDNBZFMUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the quinazoline moiety: This step involves the reaction of the triazole intermediate with suitable quinazoline precursors.
Chemical Reactions Analysis
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrophenylmethylsulfanyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazoloquinazolines are highly dependent on substituents at positions 2, 5, and 8/7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
*Molecular weight inferred from analogous structures.
Key Observations:
- Position 2 : Methyl (target) vs. ethyl (e.g., 860650-29-9) or benzyl groups (e.g., 2-benzyl derivative) influences steric bulk and lipophilicity. Ethyl groups may enhance membrane permeability, while methyl groups favor metabolic stability .
- Positions 8/9 : Methoxy groups are conserved in the target and several analogs (e.g., 5f, 860650-29-9), contributing to hydrogen bonding and solubility .
Biological Activity
8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological activity, including its cytotoxic effects and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has primarily been evaluated through in vitro studies against various cancer cell lines. Key findings indicate significant cytotoxicity and potential mechanisms of action related to DNA interaction and topoisomerase inhibition.
Cytotoxicity
Research indicates that compounds within the triazoloquinazoline family exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). For instance, derivatives similar to this compound have shown IC50 values ranging from 2.44 μM to 9.43 μM against these cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 7.12 |
| Compound 18 | HCT-116 | 3.91 |
DNA Intercalation
One significant mechanism through which this class of compounds exerts its cytotoxic effects is via DNA intercalation. The compounds can insert themselves between DNA base pairs, disrupting replication and transcription processes. This activity has been supported by studies showing that certain derivatives demonstrate strong binding affinity to DNA .
Topoisomerase II Inhibition
Another critical mechanism is the inhibition of topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. Compounds similar to the target compound have been evaluated for their inhibitory effects on Topo II, with some exhibiting IC50 values significantly lower than doxorubicin, a known Topo II inhibitor .
Table 2: Topoisomerase II Inhibition Data
| Compound ID | IC50 (μM) |
|---|---|
| Compound 16 | 15.16 |
| Compound 17 | 17.66 |
| Doxorubicin | 8.23 |
Case Studies
Several studies have highlighted the potential of triazoloquinazolines in cancer therapy:
- Study on HepG2 and HCT-116 Cells : A study demonstrated that derivatives showed promising results in inhibiting cell proliferation with significant cytotoxicity compared to standard treatments.
- Mechanistic Studies : Further investigations into the molecular interactions revealed that these compounds could form stable complexes with DNA, leading to enhanced cytotoxic effects through both intercalation and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
